molecular formula C14H16O4 B097407 1,3,6,8-Tetramethoxynaphthalene CAS No. 17276-03-8

1,3,6,8-Tetramethoxynaphthalene

Cat. No.: B097407
CAS No.: 17276-03-8
M. Wt: 248.27 g/mol
InChI Key: KDLIYXYCQGGYNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,6,8-Tetramethoxynaphthalene is an organic compound with the molecular formula C14H16O4. It is a derivative of naphthalene, where four methoxy groups are substituted at the 1, 3, 6, and 8 positions of the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,6,8-Tetramethoxynaphthalene can be synthesized through several methods. One common approach involves the methylation of 1,3,6,8-tetrahydroxynaphthalene using dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete methylation .

Another method involves the use of 1,5-dihydroxynaphthalene as a starting material. This compound is first brominated using N-bromosuccinimide (NBS) to form 1,5-dibromo-4,8-dimethoxynaphthalene, which is then methylated to yield this compound .

Industrial Production Methods

For large-scale production, the synthesis of this compound can be optimized by using phase transfer catalysts to enhance the reaction efficiency and yield. The use of environmentally friendly reagents and milder reaction conditions is also preferred to minimize the environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1,3,6,8-Tetramethoxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3,6,8-tetramethoxynaphthalene and its derivatives involves interactions with various molecular targets and pathways. For example, naphthazarin derivatives can act as chelating agents, binding to metal ions and forming stable complexes. These complexes can then participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells .

Comparison with Similar Compounds

1,3,6,8-Tetramethoxynaphthalene can be compared with other methoxylated naphthalene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and reactivity, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1,3,6,8-tetramethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-15-10-5-9-6-11(16-2)8-13(18-4)14(9)12(7-10)17-3/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLIYXYCQGGYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=C(C=C2OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470738
Record name Naphthalene, 1,3,6,8-tetramethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17276-03-8
Record name Naphthalene, 1,3,6,8-tetramethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,6,8-Tetramethoxynaphthalene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,3,6,8-Tetramethoxynaphthalene
Reactant of Route 3
1,3,6,8-Tetramethoxynaphthalene
Reactant of Route 4
Reactant of Route 4
1,3,6,8-Tetramethoxynaphthalene
Reactant of Route 5
Reactant of Route 5
1,3,6,8-Tetramethoxynaphthalene
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,3,6,8-Tetramethoxynaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.